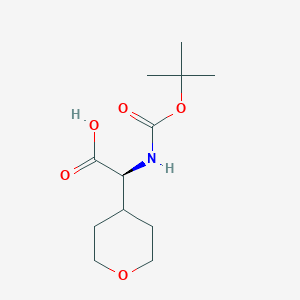
4'-Bromo-3-(2,5-dimethylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone is a brominated aromatic ketone. While the specific compound is not directly discussed in the provided papers, related brominated aromatic compounds and their synthesis, properties, and reactions are extensively studied. These studies provide insights into the behavior of brominated aromatic compounds, which can be extrapolated to understand the characteristics of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone.
Synthesis Analysis
The synthesis of related brominated aromatic compounds often involves palladium-catalyzed coupling reactions, as seen in the synthesis of poly(para-2,5-di-n-hexylphenylene) from 4-bromo-2,5-di-n-hexylbenzeneboronic acid . Another example includes the total synthesis of a naturally occurring brominated compound starting from a brominated methoxyphenyl methanol . These methods suggest that similar palladium-catalyzed coupling reactions could potentially be applied to synthesize 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be determined using techniques such as single crystal X-ray structure analysis . The optical properties, such as absorption and photoluminescence, are also important characteristics that can be analyzed in relation to the molecular structure . These techniques could be used to analyze the molecular structure of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone.
Chemical Reactions Analysis
Brominated aromatic compounds undergo various chemical reactions, including electrophilic substitution with rearrangement . The bromination of dimethylphenols can lead to a variety of products depending on the reaction conditions . These reactions are complex and can include pathways such as dealkylation or rearrangement. The reactivity of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone in similar reactions would be an interesting area of study.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds, such as solubility, vapor pressure, and log K(ow), are crucial for understanding their behavior in different environments . Phase transfer catalyzed polymerization is another aspect that can be used to synthesize polymers with well-defined molecular weights from brominated phenols . These properties and reactions provide a basis for predicting the behavior of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone in various conditions.
Aplicaciones Científicas De Investigación
Metabolism and Detection in Biological Systems
4'-Bromo-3-(2,5-dimethylphenyl)propiophenone and its analogs have been subjects of study for their metabolism in biological systems, which is crucial for understanding their pharmacokinetics and potential toxicological effects. For example, the in vivo metabolism of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been extensively studied in rats. These studies identified various metabolites through processes like deamination, reduction, oxidation, and acetylation, indicating complex metabolic pathways (Kanamori et al., 2002; Carmo et al., 2004).
Antiprotozoal Activity
Certain derivatives of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone have demonstrated significant antiprotozoal activity, suggesting potential applications in treating infections caused by protozoan parasites. For instance, propenamine derivatives showed remarkable activity against Trypanosoma cruzi infection in mice, highlighting their potential as chemotherapeutic agents for Chagas' disease (Pereira et al., 1998).
Toxicity and Environmental Impact
The toxicity and environmental impact of brominated compounds, including analogs of 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone, have been studied to understand their effects on human health and ecosystems. For example, brominated flame retardants have been identified as developmental neurotoxicants, raising concerns about their widespread use and increasing levels in the environment (Eriksson et al., 2001).
Chemical Synthesis and Medicinal Chemistry
The chemical synthesis of related compounds and their medicinal properties have been explored in various studies. This includes the synthesis of derivatives and their evaluation for anticonvulsant activity, demonstrating the potential of these compounds in developing new medications (Luszczki et al., 2012).
Mutagenic and Immunomodulatory Effects
Research has also delved into the mutagenic and immunomodulatory effects of methylphenol derivatives, which are structurally related to 4'-Bromo-3-(2,5-dimethylphenyl)propiophenone. These studies aim to understand the potential health risks associated with exposure to these chemicals, contributing to safety regulations and risk assessments (Yamano et al., 2007).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-3-4-13(2)15(11-12)7-10-17(19)14-5-8-16(18)9-6-14/h3-6,8-9,11H,7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPLCVDGDPGJCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644732 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(2,5-dimethylphenyl)propiophenone | |
CAS RN |
898753-33-8 |
Source


|
| Record name | 1-Propanone, 1-(4-bromophenyl)-3-(2,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1293126.png)
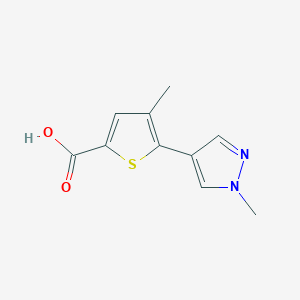
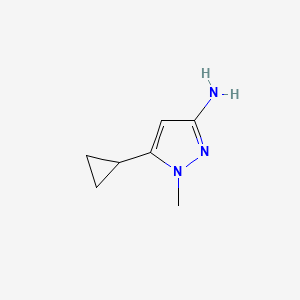
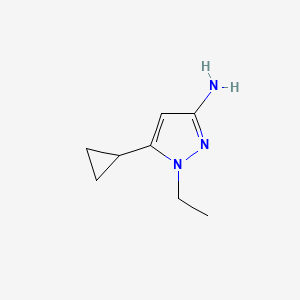
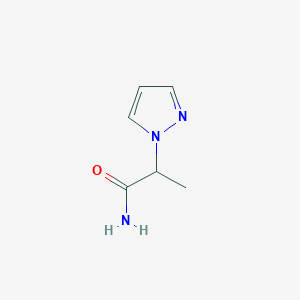
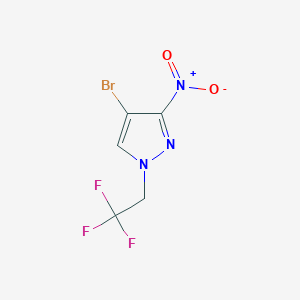
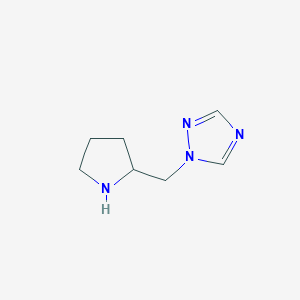
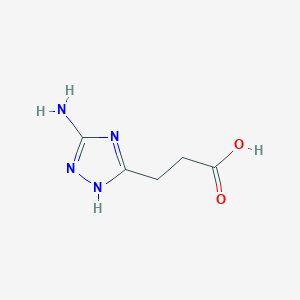
![5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1293143.png)
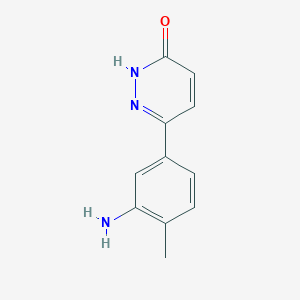
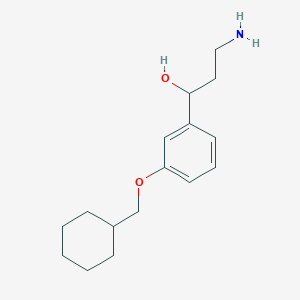

![2-Bromobenzo[d]thiazole-6-carbonitrile](/img/structure/B1293148.png)
